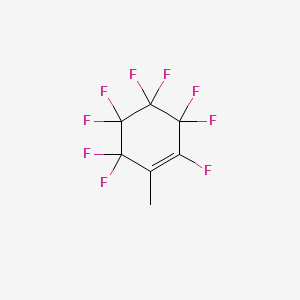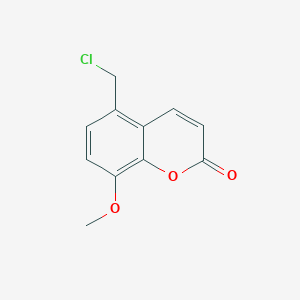
8-Methoxy-5-(chloromethyl)coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-5-(chloromethyl)coumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit significant fluorescence properties, making them valuable in various scientific applications .
Métodos De Preparación
The synthesis of 8-Methoxy-5-(chloromethyl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methoxycoumarin and chloromethylating agents.
Reaction Conditions: The chloromethylation of 8-methoxycoumarin is carried out under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity.
Análisis De Reacciones Químicas
8-Methoxy-5-(chloromethyl)coumarin undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Methoxy-5-(chloromethyl)coumarin has a wide range of scientific research applications:
Fluorescent Labeling: Due to its strong fluorescence, it is used in labeling biomolecules for imaging and detection purposes.
Metal Ion Detection: The compound can be used as a chemosensor for detecting metal ions in biological and environmental samples.
Biological Studies: It is employed in studying enzyme activities and protein interactions due to its ability to form stable conjugates with biomolecules.
Medical Research: The compound’s derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-5-(chloromethyl)coumarin involves its interaction with molecular targets through its functional groups:
Fluorescence Mechanism: The compound exhibits fluorescence upon excitation with ultraviolet light, which is utilized in various detection and imaging applications.
Molecular Interactions: The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, facilitating the labeling and detection of specific targets.
Pathways Involved: The compound’s interactions with metal ions and proteins can modulate biochemical pathways, making it useful in studying cellular processes.
Comparación Con Compuestos Similares
8-Methoxy-5-(chloromethyl)coumarin can be compared with other coumarin derivatives:
Propiedades
Fórmula molecular |
C11H9ClO3 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
5-(chloromethyl)-8-methoxychromen-2-one |
InChI |
InChI=1S/C11H9ClO3/c1-14-9-4-2-7(6-12)8-3-5-10(13)15-11(8)9/h2-5H,6H2,1H3 |
Clave InChI |
XERKCXVTIMXGMX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)CCl)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



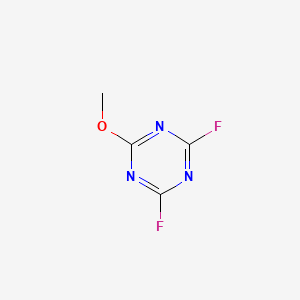
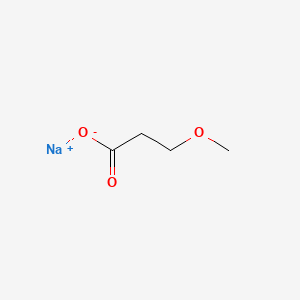

![5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B13420752.png)
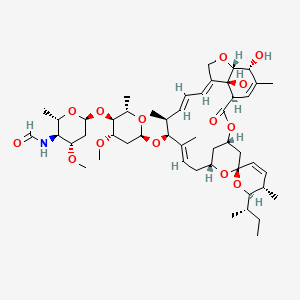
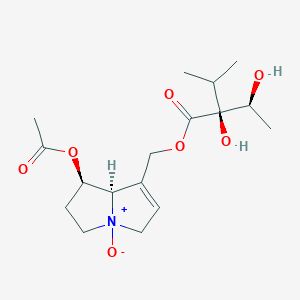
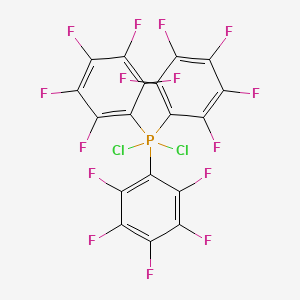
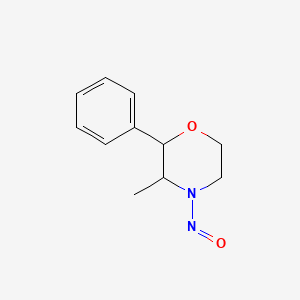
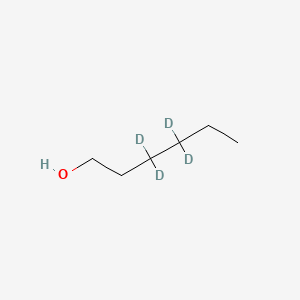
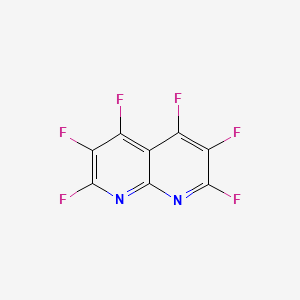
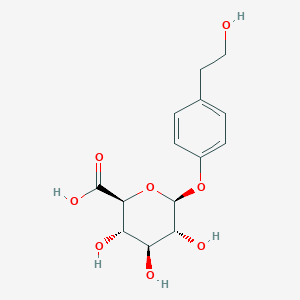
![2-[bis(Phenylmethyl)amino]-1-[4-hydroxy-3-(phenylmethoxy)phenyl]ethanone](/img/structure/B13420789.png)
